molecular formula C18H18N4O3 B2658806 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 945299-91-2

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile

Katalognummer B2658806
CAS-Nummer: 945299-91-2
Molekulargewicht: 338.367
InChI-Schlüssel: XDVQRGHJMOYKGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile” is a chemical compound that contains a piperazine ring. Piperazine derivatives have been found to exhibit various pharmacological properties, making them significant in drug discovery . This compound seems to be related to a class of compounds that have shown affinity for alpha1-adrenergic receptors .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a related compound, “4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate”, was synthesized and characterized using spectroscopic techniques . Another related compound was synthesized via a four-step protocol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the geometric parameters and spectroscopic data of “4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate” were determined using DFT calculations and found to be in high agreement with experimental results .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap of “4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate” was calculated at 5.19 eV .

Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied for its potential as a ligand for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

Alpha1-adrenergic receptors, which this compound may interact with, are a significant target for various neurological conditions treatment . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .

Pharmacokinetic Modulator

The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This could potentially enhance the effectiveness of the compound in therapeutic applications.

Antibacterial Activity

Piperazine derivatives, such as this compound, have been found to exhibit good antibacterial activity . This suggests potential applications in the development of new antibacterial drugs.

Antipsychotic and Antidepressant Drugs

Piperazine can be found in biologically active compounds for a variety of disease states, such as antipsychotic and antidepressant drugs . This suggests that this compound could potentially be used in the development of new treatments for mental health conditions.

Parkinson’s and Alzheimer’s Disease Treatment

Piperazine is also a component in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that this compound could potentially be used in the development of new treatments for these neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of similar compounds has been explored. For example, compounds with a similar structure have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . They have been found to activate or block adrenergic receptors, which are significant targets for the treatment of numerous disorders .

Safety and Hazards

The safety and hazards of similar compounds have been considered. For instance, users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Zukünftige Richtungen

The future directions for the study of similar compounds include further investigation of their therapeutic potential. For example, six compounds that exhibited an acceptable pharmacokinetic profile are highlighted for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Eigenschaften

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-25-17-4-2-3-15(12-17)20-7-9-21(10-8-20)18-6-5-16(22(23)24)11-14(18)13-19/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVQRGHJMOYKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.